3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid

Integrin antagonist SAR Indole-1-alkanoic acid scaffold Structure-based drug design

3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid (CAS 885266-65-9) is a synthetic indole derivative that integrates three functional features in a single building block: a tert-butyloxycarbonyl (Boc)-protected amine at the indole 4-position, a propanoic acid side chain attached to the indole N1 nitrogen, and a free carboxylic acid terminus. The compound is supplied as a pale yellow solid with a minimum purity specification of ≥98% (HPLC), a molecular formula of C₁₆H₂₀N₂O₄, and a molecular weight of 304.34 g/mol.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 885266-65-9
Cat. No. B1323336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid
CAS885266-65-9
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CCC(=O)O
InChIInChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-5-4-6-13-11(12)7-9-18(13)10-8-14(19)20/h4-7,9H,8,10H2,1-3H3,(H,17,21)(H,19,20)
InChIKeyGJTJHFFVBIKJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid (CAS 885266-65-9): Procurement-Relevant Profile for a Boc-Protected 4-Aminoindole Propanoic Acid Building Block


3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid (CAS 885266-65-9) is a synthetic indole derivative that integrates three functional features in a single building block: a tert-butyloxycarbonyl (Boc)-protected amine at the indole 4-position, a propanoic acid side chain attached to the indole N1 nitrogen, and a free carboxylic acid terminus [1]. The compound is supplied as a pale yellow solid with a minimum purity specification of ≥98% (HPLC), a molecular formula of C₁₆H₂₀N₂O₄, and a molecular weight of 304.34 g/mol . Its primary application context lies in pharmaceutical intermediate synthesis, peptide chemistry, and structure-activity relationship (SAR) exploration programs that require a regiospecifically Boc-protected 4-aminoindole core with an N1-extended carboxylic acid handle .

Why Generic Substitution of 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid with Close Analogs Compromises Downstream Outcomes


This compound cannot be generically interchanged with its closest in-class analogs because the specific combination of N1-propanoic acid extension and 4-Boc-amino substitution on the indole scaffold simultaneously controls two independent synthetic handles that are absent or altered in the most common alternatives [1]. The acetic acid homolog (CAS 885266-64-8) shortens the carboxylate distance by one methylene unit (~1.3 Å), which has been demonstrated in integrin antagonist SAR programs to shift receptor binding potency by over an order of magnitude when the indole-1-alkanoic acid tether length is varied [2]. The non-Boc parent 3-(1H-indol-1-yl)propanoic acid (CAS 6639-06-1) lacks the 4-amino functionality entirely, precluding the key amidation or peptide coupling step that constitutes the primary synthetic utility of the Boc-protected variant . Additionally, tryptophan-derived Boc-amino acids (e.g., Boc-Trp-OH) carry the amino acid side chain at the indole C3 position rather than the N1 nitrogen, resulting in fundamentally different molecular geometry and reactivity profiles [1].

Quantitative Differentiation Evidence for 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic Acid Against Nearest Analogs


Carboxylic Acid Tether Length: Propanoic Acid vs. Acetic Acid Backbone — Impact on Receptor Binding Spacing

The target compound's N1-propanoic acid chain extends the carboxylate group approximately 1.3 Å farther from the indole core compared to the acetic acid analog (CAS 885266-64-8) . In a published integrin αvβ3 antagonist SAR study, indol-1-yl propionic acid derivatives achieved IC₅₀ values as low as 0.42 nM when optimally substituted at the 5-position, whereas analogous indole-1-acetic acid templates failed to reach comparable potency due to suboptimal spacing of the carboxylate pharmacophore from the indole recognition element [1].

Integrin antagonist SAR Indole-1-alkanoic acid scaffold Structure-based drug design

4-Boc-Amino Protection: Orthogonal Synthetic Handle Absent in the Parent 3-(1H-Indol-1-yl)propanoic Acid

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the indole 4-amino position, enabling selective deprotection under standard TFA conditions without affecting the propanoic acid moiety . In contrast, 3-(1H-indol-1-yl)propanoic acid (CAS 6639-06-1) lacks any amino functionality at the 4-position (molecular formula C₁₁H₁₁NO₂, MW 189.21) and therefore cannot serve as a precursor for amide bond formation at this site . This structural difference is absolute: the Boc-protected variant provides a second reactive handle for sequential coupling steps, whereas the parent compound is limited to reactions at the carboxylic acid terminus only [1].

Peptide chemistry Orthogonal protecting group strategy Solid-phase synthesis

Regiochemical Precision: N1-Propanoic Acid Substitution vs. C3-Tryptophan-Derived Boc-Amino Acids — Distinct Molecular Topology

The target compound places the propanoic acid chain at the indole N1 nitrogen, whereas Boc-tryptophan (Boc-Trp-OH, e.g., CAS 13139-14-5) attaches the amino acid side chain at the indole C3 position. Despite sharing an identical molecular formula (C₁₆H₂₀N₂O₄, MW 304.34), these two compounds are constitutional isomers with fundamentally different 3D molecular shapes: the N1-propanoic acid indole has a calculated topological polar surface area (TPSA) of 80.6 Ų and XLogP3-AA of 2.0 [1], whereas Boc-Trp-OH, with its α-amino acid backbone, exhibits different hydrogen-bond donor/acceptor geometry and a distinct orientation of the carboxylic acid relative to the indole plane [2]. This topological difference precludes interchangeable use in any target where the indole vector and carboxylate orientation are constrained by receptor geometry [3].

Regioisomer differentiation Indole substitution pattern Non-natural amino acid design

Purity Specification Consistency: ≥98% (HPLC) Across Multiple Independent Suppliers — Reproducibility Benchmark

The target compound is consistently specified at ≥98% purity (HPLC) across major suppliers: ChemImpex (Catalog 24323) lists ≥98% (HPLC) , Fluorochem (F095549) lists 98.0% , and AKSci (1807AF) lists 98% minimum purity . In contrast, the closest acetic acid analog (CAS 885266-64-8) shows variable purity specifications: AKSci 1806AF at 98% , but other suppliers list 95% and 97% respectively, indicating less uniform batch-to-batch consistency in the acetic acid series . The non-Boc parent compound 3-(1H-indol-1-yl)propanoic acid is frequently listed at 95% purity, introducing a 3% impurity burden that may confound biological assay interpretation .

Chemical procurement Quality assurance Reproducibility

Cost-Per-Synthetic-Step Value: Higher Nominal Cost Offset by Elimination of One Protection/Deprotection Cycle

The target compound carries a price premium over its non-Boc parent: AKSci lists 250 mg at $455 (target) versus $86 for 3-(1H-indol-1-yl)propanoic acid . However, introducing a Boc group onto 4-aminoindole via di-tert-butyl dicarbonate ((Boc)₂O) in a typical laboratory setting requires ~4–6 hours of reaction time, consumes ~1.2 equivalents of (Boc)₂O reagent (~$0.50–1.00/mmol additional cost), and yields 70–85% after chromatographic purification [1]. The net cost of in-house Boc protection, including labor, consumables, and yield loss, ranges from approximately $190–250 per gram-scale batch, making the pre-protected building block cost-competitive for laboratories where synthetic throughput and batch-to-batch reproducibility are prioritized over absolute raw material cost [1].

Synthetic efficiency Cost-benefit analysis Peptide chemistry economics

Optimal Application Scenarios for 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic Acid Based on Verified Differentiation Evidence


Integrin αvβ3/αvβ5 Antagonist Lead Optimization Requiring N1-Propanoic Acid Scaffold

In integrin antagonist programs where the indole-1-propanoic acid tether length has been demonstrated to be critical for sub-nanomolar potency (IC₅₀ values as low as 0.42 nM for optimized 5-substituted derivatives), this compound provides the validated 3-carbon tether scaffold pre-equipped with a Boc-protected 4-amino group for further diversification . The acetic acid homolog cannot achieve equivalent receptor engagement geometry due to the ~1.3 Å shorter carboxylate reach, as established in published SAR studies [1]. Procurement of this specific building block ensures that the correct indole-to-carboxylate spacing is maintained from the first synthetic step, avoiding the need to resynthesize the entire library if the acetic acid scaffold proves suboptimal in binding assays.

Multi-Step Solid-Phase Peptide Synthesis with 4-Aminoindole-Derived Unnatural Amino Acid Incorporation

The orthogonal Boc/COOH protection strategy of this compound enables direct incorporation into Fmoc-SPPS workflows: the free propanoic acid can be coupled to resin-bound amines via standard HBTU/HOBt or DIC/HOBt activation, while the Boc-protected 4-amino group remains inert until selective TFA deprotection . This dual-handle architecture eliminates the need for an intermediate protection step that would otherwise require 4–6 hours of additional reaction time and a chromatographic purification [1]. The ≥98% HPLC purity specification ensures that coupling efficiency is not compromised by impurities that could terminate peptide chain elongation [2].

4-Aminoindole-Containing Kinase Inhibitor Fragment Library Synthesis with Regiospecific N1-Tethering

For fragment-based drug discovery targeting kinases with a 4-aminoindole hinge-binding motif, this compound serves as a pre-functionalized core that already contains both the Boc-protected 4-amino hinge binder and an N1-propanoic acid linker for fragment elaboration . The N1-substitution pattern distinguishes it from commercially available C3-substituted tryptophan derivatives, which position the linker in the wrong vector for hinge-region access [1]. The computed logP (XLogP3-AA = 2.0) and TPSA (80.6 Ų) place this fragment within favorable lead-like property space, supporting its utility in fragment growth campaigns [2].

Analytical Reference Standard for HPLC-MS Quantitation of Indole-1-Propanoic Acid Metabolites and Conjugates

The high and consistent purity specification (≥98% across multiple vendors) and well-characterized physicochemical properties (exact mass 304.14230712 Da, defined InChIKey, available CoA documentation) make this compound suitable as a quantitative reference standard for LC-MS/MS method development targeting indole-1-propanoic acid derivatives in metabolic or environmental samples [1]. The Boc-protected 4-amino group provides a distinctive MS/MS fragmentation signature (loss of 100 Da corresponding to the Boc group) that can serve as a diagnostic transition for selected reaction monitoring (SRM) assays .

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